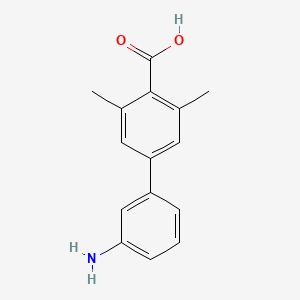

m-Aminobenzeneyl-2,6-dimethylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

m-Aminobenzeneyl-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzoic acid, characterized by the presence of an amino group on the benzene ring and two methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Aminobenzeneyl-2,6-dimethylbenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-dimethylbenzoic acid and m-aminobenzene.

Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature range of 70-100°C.

Catalysts and Reagents: Common catalysts include palladium on carbon (Pd/C) and reagents such as thionyl chloride (SOCl2) for the formation of acid chlorides, which then react with the amine group to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch reactors. The process includes:

Raw Material Handling: Ensuring the purity of starting materials.

Reaction Control: Maintaining optimal temperature and pressure conditions.

Purification: Using techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

m-Aminobenzeneyl-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Conditions typically involve anhydrous solvents and low temperatures.

Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoic acids.

Scientific Research Applications

m-Aminobenzeneyl-2,6-dimethylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of m-Aminobenzeneyl-2,6-dimethylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

2,6-Dimethylbenzoic Acid: Lacks the amino group, making it less reactive in certain biochemical applications.

m-Aminobenzoic Acid: Lacks the methyl groups, affecting its steric properties and reactivity.

p-Aminobenzoic Acid: The amino group is in the para position, leading to different reactivity and applications.

Uniqueness

m-Aminobenzeneyl-2,6-dimethylbenzoic acid is unique due to the combination of the amino group and the methyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in biochemical and industrial applications, making it a valuable compound in various fields.

Biological Activity

m-Aminobenzeneyl-2,6-dimethylbenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity involves examining its interactions with various biological targets, including enzymes and receptors, which may contribute to therapeutic effects.

Chemical Structure and Properties

The compound features an amine group and a dimethyl-substituted benzoic acid moiety, which may influence its biological interactions. The molecular formula is C13H13NO2 with a molecular weight of approximately 217.25 g/mol.

Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes or modulate receptor activity. For instance, compounds with similar structures have shown potential as inhibitors of matrix metalloproteinases (MMPs), which are involved in various pathological processes, including cancer metastasis and tissue remodeling .

Enzyme Inhibition

Preliminary studies suggest that this compound may exhibit inhibitory effects on MMPs. The following table summarizes the inhibitory activity of related compounds:

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MMP-13 | TBD | TBD |

| 2-Aminobenzothiazole derivatives | MMP-2 | 1.16 | |

| 2-Aminobenzothiazole derivatives | MMP-8 | 7.76 |

Note: TBD indicates that specific IC50 values for this compound need to be determined through experimental studies.

Case Studies and Research Findings

- MMP Inhibition Study : A study focusing on derivatives of benzothiazole demonstrated that structural modifications could enhance MMP inhibition. This suggests that similar modifications in this compound might optimize its bioactivity .

- Antitumor Activity : Compounds with structural similarities have been evaluated for their antitumor properties, indicating potential applications in cancer therapy. The inhibition of MMPs is particularly relevant as these enzymes facilitate tumor invasion and metastasis .

- Cytotoxicity Assessments : Cytotoxicity assays conducted on related compounds have shown varying degrees of toxicity against cancer cell lines. Further testing is required to assess the safety profile of this compound in vitro .

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

4-(3-aminophenyl)-2,6-dimethylbenzoic acid |

InChI |

InChI=1S/C15H15NO2/c1-9-6-12(7-10(2)14(9)15(17)18)11-4-3-5-13(16)8-11/h3-8H,16H2,1-2H3,(H,17,18) |

InChI Key |

OQCMKPFUWMXXCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)C)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.